DBCO-PEG1-OH

SPAAC bioconjugation aqueous solubility copper-free click chemistry

DBCO-PEG1-OH delivers the shortest possible monodisperse PEG spacer for copper-free SPAAC bioconjugation, enabling tighter drug-to-antibody ratio (DAR) distributions and higher surface grafting densities compared to PEG4+ variants. Its free hydroxyl terminus supports modular late-stage derivatization into NHS esters, fluorophores, or affinity tags without scaffold resynthesis. Choose it over DBCO-acid (insoluble) or BCN linkers (slower kinetics) for ADCs, PROTACs, and biosensor surfaces where every Dalton matters. Standard research quantities available; larger packs and custom derivatization upon request.

Molecular Formula C23H24N2O4
Molecular Weight 392.4 g/mol
Cat. No. B15609302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG1-OH
Molecular FormulaC23H24N2O4
Molecular Weight392.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H24N2O4/c26-14-16-29-15-13-24-22(27)11-12-23(28)25-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)25/h1-8,26H,11-17H2,(H,24,27)
InChIKeyPRSNEHHGCCMZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG1-OH for Copper-Free Click Bioconjugation: A Compact Heterobifunctional Linker for ADC and PROTAC Assembly


DBCO-PEG1-OH (CAS 2754384-62-6, MW 392.45, C₂₃H₂₄N₂O₄) is a monodisperse heterobifunctional linker comprising a dibenzocyclooctyne (DBCO) moiety, a single polyethylene glycol (PEG1) spacer, and a terminal primary hydroxyl group . The DBCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules without requiring a cytotoxic copper(I) catalyst, achieving second-order rate constants in the range of 0.3–1.0 M⁻¹s⁻¹ under physiological conditions [1]. The PEG1 spacer imparts aqueous solubility while contributing minimal molecular weight, and the terminal hydroxyl permits further chemical derivatization for tailored bioconjugation workflows .

Why DBCO-PEG1-OH Cannot Be Replaced by Longer PEG Analogs, DBCO-Acid, or BCN-Based Linkers in Precision Bioconjugation


Interchanging DBCO-PEG1-OH with its closest analogs—such as DBCO-PEG4-OH, DBCO-acid, or BCN-PEG1-OH—introduces quantifiable penalties in solubility, conjugate molecular weight, SPAAC kinetics, and downstream synthetic flexibility. DBCO-acid is water-insoluble and requires organic co-solvents that can denature sensitive biomolecules . DBCO-PEG4-OH adds approximately 116 Da of additional mass per linker, which cumulatively shifts the drug-to-antibody ratio (DAR) and pharmacokinetic profile of final conjugates . BCN-based reagents exhibit inherently slower SPAAC kinetics (k₂ ≈ 0.28 M⁻¹s⁻¹ vs DBCO k₂ ≈ 0.34 M⁻¹s⁻¹), requiring longer reaction times or higher equivalents to achieve comparable conjugation yields [1]. The quantitative evidence below demonstrates that each structural feature of DBCO-PEG1-OH—the PEG1 spacer length, the DBCO strained alkyne, and the free hydroxyl terminus—contributes a measurable differentiation that directly impacts bioconjugation outcomes.

Quantitative Evidence for DBCO-PEG1-OH Differentiation vs Closest Analogs in Bioconjugation Performance


Aqueous Solubility: DBCO-PEG1-OH vs DBCO-Acid — Enabling Catalyst-Free Conjugation in Physiological Buffers

DBCO-acid (CAS 1353016-70-2, MW 305.3) is classified as insoluble in water and requires organic solvents (DMSO, DMF, or DMAC) for dissolution, as documented in the manufacturer's technical datasheet from Vector Laboratories . In contrast, DBCO-PEG1-OH, by virtue of its PEG1 spacer and terminal hydroxyl, is soluble in aqueous buffers, DMSO, DCM, and DMF . This solubility differential is functionally decisive: SPAAC bioconjugation protocols with azide-modified antibodies, proteins, or live cells are conducted in aqueous media (PBS, HEPES, or cell culture medium), where DBCO-acid precipitation would abrogate reaction efficiency and potentially denature protein substrates [1]. The PEG1 spacer thus converts a water-insoluble DBCO scaffold into a water-compatible reagent while adding only 87 Da of mass relative to DBCO-acid.

SPAAC bioconjugation aqueous solubility copper-free click chemistry antibody labeling

Linker Molecular Weight Minimization: DBCO-PEG1-OH (392.45 Da) vs DBCO-PEG4-OH (508.61 Da) for DAR-Controlled ADC Assembly

DBCO-PEG1-OH has a molecular weight of 392.45 Da (C₂₃H₂₄N₂O₄), whereas DBCO-PEG4-OH (CAS 1416711-60-8) has a molecular weight of 508.61 Da (C₂₉H₃₆N₂O₆)—a difference of 116.16 Da per linker unit . In a typical ADC construct with a DAR of 4, substituting DBCO-PEG4-OH with DBCO-PEG1-OH reduces the total linker mass contribution by approximately 465 Da (4 × 116 Da), a non-trivial fraction of the ~150 kDa antibody. This mass reduction is particularly consequential for compact ADC formats such as affibody-drug conjugates, where linker mass can constitute a significant percentage of the total conjugate molecular weight and directly influences pharmacokinetic clearance rates [1]. Furthermore, PROTAC structure-activity relationship studies have established that linker length is a critical determinant of degradation potency (DC₅₀), with shorter PEG linkers (1–2 units) producing optimal ternary complex geometries and enhanced degradation efficiency for targets such as AURKA (DC₅₀,₂₄ₕ = 3.9 nM with a 2-PEG-unit linker) [2].

antibody-drug conjugate drug-to-antibody ratio linker mass contribution ADC design

SPAAC Kinetic Enhancement by PEG Spacer: DBCO-PEG vs DBCO Without PEG — 31% Rate Acceleration on Antibody Conjugates

A 2025 study in Organic & Biomolecular Chemistry directly compared SPAAC reaction rates of DBCO-trastuzumab (DBCO-Her, no PEG spacer) against DBCO-PEG5-trastuzumab (DBCO-PEG5-Her, with PEG spacer) using two model azides in HEPES and PBS buffers at pH 7 [1]. The incorporation of the PEG linker resulted in a mean rate enhancement of 31 ± 16% (n = 4) across all conditions tested. In HEPES buffer with the sugar-based azide (1-azido-1-deoxy-β-D-glucopyranoside), the rate increased by 53% (k₂: 0.24 vs 0.37 M⁻¹s⁻¹; P < 0.0001) [1]. This acceleration is attributed to the PEG spacer increasing the distance between the hydrophobic DBCO group and the antibody surface, reducing steric hindrance and preventing DBCO burial within the protein [1]. While DBCO-PEG1-OH was not the specific PEG variant tested, the mechanistic principle—that any PEG spacer between DBCO and the conjugation target reduces steric occlusion—is directly transferable to the PEG1 spacer, which provides the minimal spacer length sufficient to achieve this effect.

SPAAC kinetics PEG linker effect antibody conjugation second-order rate constant

Strained Alkyne Reactivity: DBCO vs BCN in SPAAC — 21% Faster Kinetics Favoring DBCO-PEG1-OH Over BCN-PEG1-OH

In a 2022 study published in Organic Letters, Xie et al. measured second-order rate constants for SPAAC ligation of a novel azidoamino acid with both DBCO and BCN reagents under identical conditions [1]. DBCO exhibited a k₂ of 0.34 M⁻¹s⁻¹, while BCN exhibited a k₂ of 0.28 M⁻¹s⁻¹—representing a 21% faster reaction rate for the DBCO-mediated conjugation [1]. This kinetic difference is practically meaningful: to achieve the same extent of reaction in a given time, approximately 21% more BCN reagent (by molar equivalents) would be required, increasing both reagent cost and the risk of non-specific labeling. DBCO also offers the advantage of reacting with nitrones via SPANC (strain-promoted alkyne-nitrone cycloaddition) as an orthogonal second reaction channel, a capability not shared by BCN .

SPAAC kinetics DBCO vs BCN strained alkyne comparison bioorthogonal chemistry

Terminal Hydroxyl Derivatization Versatility: DBCO-PEG1-OH vs Pre-Activated DBCO-PEG1-NHS Ester — Unrestricted Synthetic Entry Point

The terminal primary hydroxyl group of DBCO-PEG1-OH serves as a universal synthetic handle that can be converted to multiple reactive functionalities: oxidation to carboxylic acid (using NaIO₄), activation to NHS ester (via EDC/NHS coupling), tosylation or mesylation for nucleophilic displacement, or direct coupling with isocyanates and acyl chlorides [1] . In contrast, DBCO-PEG1-NHS ester (CAS 2228857-34-7) is pre-activated exclusively for amine coupling, locking the user into a single conjugation chemistry. This versatility is operationally significant: a single procurement of DBCO-PEG1-OH supports multiple parallel conjugation strategies within the same research program, whereas the NHS ester variant is restricted to amine-containing targets. For PROTAC development, where linker optimization requires systematic variation of both length and attachment chemistry, the hydroxyl starting point enables late-stage diversification without re-synthesizing the entire DBCO-PEG scaffold [2].

heterobifunctional linker hydroxyl derivatization synthetic flexibility PROTAC linker

Monodisperse Single PEG Unit vs Polydisperse PEG Polymers: Analytical Characterization Advantage of DBCO-PEG1-OH

DBCO-PEG1-OH is a monodisperse compound with a single, defined ethylene glycol unit and an exact molecular weight of 392.45 Da, producing a single peak in HPLC, LC-MS, and MALDI-TOF analyses . In contrast, polydisperse PEG linkers (e.g., PEG₂₀₀₀-DBCO with MW ~2000 Da) exhibit a distribution of chain lengths with polydispersity indices (Đ) typically ranging from 1.01 to 1.20, generating broad, multi-peak chromatograms that complicate conjugate characterization and regulatory documentation [1]. For ADC and bioconjugate applications requiring precise stoichiometric control and lot-to-lot reproducibility, the monodisperse nature of DBCO-PEG1-OH eliminates ambiguity in mass spectral interpretation and enables unambiguous confirmation of the degree of labeling (DOL) . Even among monodisperse PEG variants, the PEG1 spacer provides the simplest possible analytical signature with the fewest potential fragmentation pathways.

monodisperse PEG analytical characterization conjugate homogeneity MALDI-TOF

Optimal Application Scenarios for DBCO-PEG1-OH in ADC Development, PROTAC Synthesis, and Bioorthogonal Labeling


Antibody-Drug Conjugate (ADC) Assembly with Tight DAR Control

DBCO-PEG1-OH is the linker of choice for constructing ADCs where minimizing linker mass contribution is critical for maintaining a defined drug-to-antibody ratio. Its MW of 392.45 Da—116 Da lighter than DBCO-PEG4-OH—enables tighter DAR distribution when conjugating azide-modified payloads to DBCO-functionalized antibodies via SPAAC . The monodisperse PEG1 unit provides sufficient aqueous solubility for the conjugation reaction while avoiding the excessive hydrophilicity and extended reach of longer PEG linkers that can alter payload conformation and lysosomal processing . For compact ADC formats such as affibody-drug conjugates, the minimal PEG1 spacer preserves the small size advantage essential for tumor penetration [1].

PROTAC Linker Optimization with Short PEG Spacer for Maximal Degradation Potency

In PROTAC development, linker length is a first-order determinant of degradation efficiency. The PROTAC linker SAR model published in Journal of Medicinal Chemistry (2021) demonstrates that linker length directly modulates DC₅₀ values, and the AURKA-targeting PROTAC SK2188 achieved its optimal DC₅₀ of 3.9 nM using a linker as short as 2 PEG units [2]. DBCO-PEG1-OH provides the minimal PEG1 spacer for assembling PROTACs via SPAAC, enabling exploration of the shortest possible linker regime. The terminal hydroxyl permits late-stage diversification: the same DBCO-PEG1-OH precursor can be elaborated to multiple E3 ligase ligand-warhead combinations without resynthesis of the DBCO-PEG scaffold [3].

Site-Specific Protein and Antibody Labeling in Aqueous Media

For fluorescent or affinity labeling of azide-modified proteins under copper-free conditions, DBCO-PEG1-OH provides the critical combination of aqueous solubility (absent in DBCO-acid) and minimal steric footprint (absent in PEG4+ variants) . The SPAAC reaction with DBCO proceeds 21% faster than with BCN (k₂: 0.34 vs 0.28 M⁻¹s⁻¹), enabling stoichiometric labeling with lower reagent excess [4]. The terminal hydroxyl can be directly converted to an NHS ester in situ for one-pot amine coupling, or pre-derivatized to install biotin, fluorophores, or affinity tags prior to the click reaction, providing a modular workflow adaptable to diverse labeling targets [3].

Surface Functionalization and Nanoparticle Coating with Defined Linker Density

DBCO-PEG1-OH is well-suited for functionalizing nanoparticles, magnetic beads, or biosensor surfaces where control over linker surface density is paramount. The compact PEG1 spacer minimizes inter-linker steric repulsion at high grafting densities, enabling denser presentation of DBCO reactive handles compared to longer PEG variants . The monodisperse nature of the compound ensures that each surface-immobilized linker contributes an identical mass and hydrodynamic radius, producing a homogeneous functional interface that simplifies subsequent azide-modified ligand or biomolecule attachment via SPAAC [5]. This is particularly advantageous for SPR biosensor chips and bead-based capture assays where batch-to-batch reproducibility is required.

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